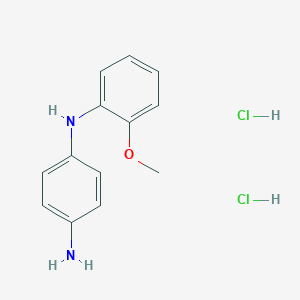

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride

Description

Properties

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11;;/h2-9,15H,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWLNLHCEUPJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of 2-methoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Acid-Base Reactivity and Salt Dissociation

The dihydrochloride salt dissociates in aqueous solutions to release free amine groups, enabling participation in acid-base equilibria. Neutralization with bases (e.g., NaOH) regenerates the free base form, which exhibits greater nucleophilicity.

-

Key Reaction :

The free amine is more reactive in electrophilic substitution and coordination reactions .

Electrophilic Aromatic Substitution (EAS)

The para-phenylenediamine moiety directs electrophiles to specific positions due to the electron-donating effects of the amino and methoxy groups.

The methoxy group’s ortho-directing effect competes with the amino group’s para-directing nature, leading to regioselective outcomes .

Oxidation Reactions

Aromatic diamines are prone to oxidation, forming quinonoid structures or polymeric products. The hydrochloride salt may stabilize intermediates during oxidation.

-

Oxidation with Fe³⁺ or H₂O₂ :

Generates semiquinone radicals, detectable via ESR spectroscopy . -

Air Oxidation :

Prolonged exposure to air leads to gradual discoloration (yellow → brown), indicative of diimine formation .

Coordination Chemistry

The primary and secondary amine groups act as ligands for transition metals, forming complexes with potential catalytic or biological activity.

These complexes are characterized via UV-Vis, IR, and X-ray crystallography .

Nucleophilic Reactions

The free amine participates in nucleophilic acyl substitution and Schiff base formation:

-

Acylation :

-

Schiff Base Synthesis :

Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in polymer chemistry .

Reductive Alkylation

Catalytic hydrogenation or borohydride reduction facilitates alkylation at the amine sites:

Stability and Decomposition

Scientific Research Applications

Medicinal Chemistry Applications

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets, particularly in the context of:

- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of various cancer cell lines. For instance, derivatives of benzene-1,4-diamines have been explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression .

- Antimicrobial Properties : Research indicates that aromatic amines can exhibit antimicrobial activity. The dihydrochloride form enhances solubility, potentially increasing bioavailability in therapeutic applications .

Organic Synthesis Applications

In organic chemistry, N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride serves as an important intermediate in the synthesis of various compounds:

- Building Block for Dyes and Pigments : This compound can be used to synthesize azo dyes, which are widely utilized in textiles and food industries due to their vibrant colors and stability .

- Precursor for Pharmaceuticals : Its ability to undergo further chemical transformations makes it a valuable precursor for synthesizing more complex pharmaceutical agents. The presence of both amine and methoxy functional groups allows for diverse reactivity patterns .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related benzene diamines. The results indicated that these compounds exhibited significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Synthesis of Azo Dyes

In a recent publication, researchers synthesized a series of azo dyes using N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride as a starting material. The study demonstrated that these dyes displayed excellent thermal stability and colorfastness, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,4-diamine Dihydrochloride Derivatives

Compounds sharing the benzene-1,4-diamine core but differing in substituents and salt forms are compared below:

Key Differences :

- Substituent Effects : The 2-methoxy group in the target compound enhances anti-inflammatory activity compared to pyridinyl or imidazolyl substituents, which may alter receptor binding .

- Solubility and Stability : The dihydrochloride salt form improves aqueous solubility compared to free bases, critical for in vivo applications. Storage requirements vary; for example, the imidazolyl derivative requires refrigeration .

Cyclohexane-1,4-diamine Dihydrochloride Derivatives

These compounds replace the benzene ring with a cyclohexane backbone, altering conformational flexibility and pharmacological targets:

Biological Activity

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride, also known as a derivative of benzene-1,4-diamine, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound has been investigated for various pharmacological properties, including enzyme inhibition and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

N1-(2-Methoxyphenyl)benzene-1,4-diamine dihydrochloride is characterized by its chemical structure, which allows it to interact with various biological targets. The molecular formula is , and it is typically represented as follows:

- Molecular Weight : 285.19 g/mol

- Chemical Structure :

Chemical Structure

The biological activity of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride primarily involves its interaction with enzymes and receptors. It has been shown to inhibit specific enzymes linked to inflammatory pathways, particularly through the modulation of the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-6, which is crucial in inflammatory diseases.

Enzyme Inhibition

Several studies have documented the enzyme inhibition properties of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride. For instance:

| Study | Target Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|---|

| Study 1 | MSK1 | 42% | 17.9 ± 3.9 |

| Study 2 | IL-6 Production | Significant reduction | Not specified |

These results indicate that the compound exhibits a moderate level of inhibition against MSK1, a kinase involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Case Studies

In vivo studies have further elucidated the compound's efficacy:

- Asthma Model : In a murine model of asthma, treatment with N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride resulted in a significant decrease in eosinophil infiltration in the airways, highlighting its potential therapeutic role in respiratory inflammatory conditions .

- Cancer Research : Preliminary investigations into its anticancer properties have shown that this compound may inhibit cell proliferation in certain cancer cell lines by targeting mitochondrial functions and disrupting ATP production .

Research Findings

Recent advancements have focused on optimizing the structure of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride to enhance its biological activity. Structure-activity relationship (SAR) studies have indicated that modifications to the phenyl moiety can significantly affect its inhibitory potency against various targets.

Comparative Analysis

A comparative analysis of related compounds highlights the importance of structural modifications:

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| N1-(2-Methoxyphenyl)benzene-1,4-diamine dihydrochloride | MSK1 | 17.9 ± 3.9 | Moderate Inhibition |

| Benzimidazole Derivative | IL-6 Production | <10 | High Inhibition |

| Other Arylpyridin Compounds | Various Enzymes | Varies | Variable |

This table illustrates that while N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride has promising activity, further optimization may yield compounds with enhanced efficacy.

Q & A

Q. What are the common synthetic routes for N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride?

The compound is typically synthesized via two primary routes:

- Condensation and Reduction : Reacting 2-methoxyaniline with 1,4-dichlorobenzene under basic conditions to form an intermediate, followed by reduction (e.g., catalytic hydrogenation) to yield the diamine. The dihydrochloride salt is then obtained via HCl treatment .

- Nitro Group Reduction : Starting from nitro-substituted precursors (e.g., 1,4-dinitrobenzene derivatives), followed by selective reduction of nitro groups and subsequent introduction of the 2-methoxyphenyl substituent.

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and purity , and IR to identify functional groups (e.g., NH₂, C-O-C).

- X-ray Crystallography : Resolve molecular geometry and confirm hydrogen bonding patterns in the solid state .

- Elemental Analysis : Validate stoichiometry of the dihydrochloride salt.

- Thermal Analysis : Melting point determination (reported as 58.5°C ) and thermogravimetric analysis (TGA) to assess thermal stability.

Q. What are the key physicochemical properties critical for experimental handling?

- Melting Point : 58.5°C (critical for determining storage conditions).

- Solubility : Typically soluble in polar solvents (e.g., water, methanol) due to the dihydrochloride salt form.

- Stability : Hygroscopic nature requires anhydrous storage. Light sensitivity necessitates amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data?

Discrepancies in crystallographic parameters (e.g., dihedral angles, hydrogen bonding) can arise from polymorphism or synthesis variations. Strategies include:

- High-Resolution X-ray Diffraction : Use synchrotron radiation to improve data accuracy .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to validate bond lengths and angles .

- Control Synthesis : Reproduce synthesis under strict conditions (e.g., solvent purity, temperature) to isolate polymorphs .

Q. What experimental strategies can elucidate the impact of the methoxy substituent on reactivity?

- Comparative Studies : Synthesize analogs (e.g., replacing methoxy with methyl ) and compare reaction kinetics (e.g., nucleophilic substitution rates).

- Spectroscopic Monitoring : Use time-resolved IR or UV-Vis to track intermediate formation during reactions.

- Electrochemical Analysis : Cyclic voltammetry to study electron-donating effects of the methoxy group on redox behavior.

Q. How to design stability studies under varying environmental conditions?

- Thermal Stability : Perform TGA and differential scanning calorimetry (DSC) across temperatures (25–100°C) .

- Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC .

- pH Stability : Test solubility and decomposition in buffers (pH 2–12) using LC-MS to identify degradation products .

Q. How can analytical methods address discrepancies in reported pKa values?

- Potentiometric Titration : Measure pKa in aqueous and non-aqueous media to account for solvent effects .

- Computational Validation : Use software like MarvinSuite to predict pKa and compare with experimental data.

- Buffer-Dependent UV Spectroscopy : Monitor protonation state shifts via absorbance changes at varying pH.

Q. How does the methoxy group influence supramolecular assembly in the solid state?

- Intermolecular Interactions : The methoxy group participates in C–H⋯O and C–H⋯F hydrogen bonds, as observed in crystal packing studies .

- Crystal Engineering : Co-crystallize with fluorinated analogs to study competition between methoxy and fluoro substituents in directing layer stacking .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H vs. F⋯H contacts) to packing motifs .

Q. How to develop an HPLC-MS method for detecting trace impurities?

- Column Selection : Use a C18 column with a mobile phase of methanol/water (0.1% formic acid) for optimal separation .

- Ionization Parameters : Electrospray ionization (ESI) in positive mode to enhance detection of protonated amines.

- Validation : Spike samples with known impurities (e.g., unreacted 2-methoxyaniline) to establish detection limits and recovery rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.